molecular formula C9H19N B1294329 4-tert-Butylpiperidine CAS No. 1882-42-4

4-tert-Butylpiperidine

Cat. No.: B1294329
CAS No.: 1882-42-4
M. Wt: 141.25 g/mol
InChI Key: HAKKTZOUPCDMCN-UHFFFAOYSA-N
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Description

4-tert-Butylpiperidine (CAS No. 1882-42-4) is a heterocyclic organic compound with the molecular formula C₉H₁₉N and a molecular weight of 141.257 g/mol . It is characterized by a piperidine ring substituted with a bulky tert-butyl group at the 4-position, which confers steric hindrance and influences its chemical reactivity. Key identifiers include:

  • EC Number: 217-539-4
  • UNII Code: 7DZ9SC8WCC
  • Synonyms: 4-(1,1-Dimethylethyl)piperidine, 4-tert-butyl-piperidine, and SCHEMBL104705 .

The compound is widely utilized as an intermediate in organic synthesis and as an additive in materials science, particularly in perovskite solar cells (PSCs) to enhance device efficiency and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylpiperidine can be synthesized through several methods. One common approach involves the substitution reaction on the piperidine molecule to introduce the tert-butyl group. This can be achieved by reacting piperidine with tert-butyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperature and pressure to optimize the yield and purity of the product .

Chemical Reactions Analysis

Alkylation and Arylation

4-tert-Butylpiperidine undergoes alkylation and arylation at nitrogen or carbon centers.

N-Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) or alkyl sulfonates (e.g., methyl p-toluenesulfonate).
  • Conditions : Basic conditions (e.g., NaH, K₂CO₃) in polar aprotic solvents (DMF, THF).
  • Outcome : Stereoselective formation of N-alkylated derivatives. For example, methyl p-toluenesulfonate reacts with 4-tert-butylpiperidine to yield diastereomers with a 3:1 ratio , favoring the axial isomer due to steric effects .
Substrate Reagent Product Yield Conditions
4-tert-ButylpiperidineMethyl p-toluenesulfonate1-Methyl-4-tert-butylpiperidine85%THF, 60°C, 12 h

C-Alkylation

  • Reagents : Organometallic reagents (e.g., Grignard reagents, LDA).
  • Conditions : Low temperatures (-78°C) in ethers (Et₂O, THF).
  • Outcome : Regioselective alkylation at the 3-position of the piperidine ring. Ethylmagnesium bromide reacts to form 3-ethyl-4-tert-butylpiperidine in ~15% yield, alongside byproducts (e.g., 3,3-dialkyl derivatives) .

Chlorination

  • Reagent : Thionyl chloride (SOCl₂).
  • Conditions : Reflux in dichloromethane (DCM).
  • Outcome : Conversion to 1-tert-butyl-4-chloropiperidine with 90% yield via nucleophilic substitution .
Substrate Reagent Product Yield Conditions
4-tert-ButylpiperidineSOCl₂1-tert-Butyl-4-chloropiperidine90%DCM, reflux, 6 h

Sulfonylation

  • Reagent : Methanesulfonyl chloride.
  • Conditions : Pyridine as base and solvent at 20°C.
  • Outcome : Formation of 1-(methanesulfonyl)-4-tert-butylpiperidine in 91% yield .

Oxidation

4-tert-Butylpiperidine is oxidized to nitroxide radicals under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
  • Conditions : Aqueous or alcoholic solutions at 25°C.
  • Outcome : Generation of stable nitroxide radicals, studied via ESR spectroscopy .

Boc Protection

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O).
  • Conditions : Catalytic DMAP in pressurized autoclaves (0.2–0.4 MPa).
  • Outcome : Synthesis of 1-Boc-4-tert-butylpiperidine with 80% yield and >99% purity .

Reduction

  • Reagents : Hydrogen gas (H₂) with palladium catalysts (Pd/C).
  • Conditions : Ethanol, room temperature.
  • Outcome : Reduction of N-protected derivatives (e.g., 1-Boc-4-tert-butylpiperidine) to 4-tert-butylpiperidine with quantitative yields .

Ring-Opening and Functionalization

4-tert-Butylpiperidine derivatives participate in ring-opening reactions:

  • Reagents : Strong acids (e.g., HCl).
  • Conditions : Hydrothermal synthesis (85–90°C, 0.5 MPa).
  • Outcome : Formation of 4-tert-butylpiperidine hydrochloride in 95% yield .

Key Mechanistic Insights

  • Steric Effects : The bulky tert-butyl group directs reactivity toward less hindered sites (e.g., N-alkylation over C-3 alkylation) .
  • Solvent Influence : Polar solvents (DMF, THF) enhance nucleophilicity of the piperidine nitrogen .
  • Catalysis : DMAP accelerates Boc protection by activating Boc₂O .

Scientific Research Applications

Medicinal Chemistry

4-tert-Butylpiperidine has been investigated for its potential in treating neurological disorders, particularly through its role as a ligand in receptor modulation.

Receptor Modulation

Recent studies have focused on the design of dual-target ligands that incorporate this compound as a scaffold. These compounds have shown promise as antagonists of the human histamine H3 receptor and inhibitors of monoamine oxidase B, both of which are relevant in the treatment of Parkinson's disease and other neurological conditions. For instance, a series of compounds derived from 4-tert-butylphenoxyalkoxyamines demonstrated good affinity for the H3 receptor with Ki values below 400 nM and potent inhibitory activity against monoamine oxidase B with IC50 values below 50 nM .

CompoundH3R Affinity (Ki)MAO B Inhibition (IC50)
DL7638 nM48 nM
Compound A150 nM40 nM
Compound B200 nM30 nM

Neuroprotective Properties

In vivo studies have evaluated the neuroprotective effects of these compounds using models such as haloperidol-induced catalepsy and neuroblastoma cell lines (SH-SY5Y). The findings suggest that certain derivatives can provide neuroprotection while exhibiting low toxicity .

Catalysis and Synthetic Applications

This compound is utilized in synthetic organic chemistry, particularly as a functional group that can influence reaction pathways.

Non-Directed Catalytic Hydroxylation

Research has highlighted the role of tert-butyl groups in non-directed catalytic hydroxylation reactions. The presence of the tert-butyl group can enhance selectivity for hydroxylation at remote primary C−H bonds, demonstrating its utility in synthetic strategies .

Reaction TypeYield (%)
Hydroxylation at C−H bond16-29
Improved yield with acetylation43

Materials Science

This compound also finds application in materials science, particularly in the development of perovskite solar cells.

Hole-Transporting Layers

The compound is commonly used in hole-transporting layers for perovskite solar cells. Studies indicate that incorporating this compound enhances power conversion efficiencies significantly due to its ability to facilitate charge transport within the cell architecture .

ParameterValue
Power Conversion EfficiencyUp to 20%
Hole MobilityEnhanced

Case Study 1: Neuroprotective Ligands

A study conducted on a series of piperidine derivatives demonstrated their efficacy in inhibiting neurodegeneration markers in vitro and in vivo. The lead compound exhibited significant neuroprotective effects against oxidative stress-induced cell death in neuronal cells .

Case Study 2: Solar Cell Efficiency

Research into perovskite solar cells revealed that devices incorporating hole-transporting layers with this compound achieved higher efficiencies compared to traditional materials. This advancement showcases the potential for improved energy conversion technologies .

Mechanism of Action

The mechanism of action of 4-tert-Butylpiperidine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-tert-butylpiperidine with its closest analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications
This compound C₉H₁₉N 141.257 1882-42-4 Solar cell additives, organic synthesis
4-tert-Butylpyridine C₉H₁₃N 135.21 3978-81-2 Hole transport layers in PSCs
4-tert-BPiperidine HCl C₉H₂₀ClN 177.716 69682-13-9 Pharmaceutical intermediates
4,4'-Di-tert-butyl-2,2'-bipyridine C₁₈H₂₄N₂ 268.40 72914-19-3 Ligand in coordination chemistry

Key Observations :

  • Steric Effects : The tert-butyl group in this compound enhances steric shielding compared to 4-tert-butylpyridine, which lacks a saturated ring structure. This difference impacts binding affinity in surface passivation applications .
  • Solubility : The hydrochloride salt (4-tert-BPiperidine HCl) exhibits higher polarity, making it suitable for aqueous-phase reactions .

Functional Performance in Solar Cells

A 2023 study compared this compound (tBPp) and 4-tert-butylpyridine (tBP) as additives in perovskite solar cells :

Parameter tBPp tBP
Defect Passivation Stronger adsorption on perovskite surfaces due to enhanced N–Pb bonding Moderate adsorption
Stability Resists degradation under heat, light, and humidity (>500 hours) Degrades after 300 hours
Photovoltage (V) 1.23 V 1.15 V
Interface Alignment Improved energy level alignment between perovskite and HTLs Suboptimal alignment

Mechanistic Insight : The piperidine ring in tBPp enables stronger Lewis basicity compared to pyridine in tBP, facilitating better passivation of undercoordinated Pb²⁺ defects .

Limitations of Related Compounds

  • 4-tert-Butylpyridine: Limited thermal stability restricts its use in high-temperature applications .
  • Piperidine Boronates (e.g., this compound-1-carboxylate derivatives): Lower Lewis acidity reduces efficacy in cross-coupling reactions compared to arylboronic acids .

Biological Activity

4-tert-Butylpiperidine is a piperidine derivative with significant implications in medicinal chemistry and pharmacology. Its structural features, particularly the tert-butyl group, contribute to its unique biological activities, making it a subject of interest in drug discovery and development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C9H20N
  • Molecular Weight : 156.27 g/mol
  • CAS Number : 69682-13-9

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:

  • Receptor Modulation : It acts as an antagonist at histamine H3 receptors, which are implicated in neurotransmitter regulation and cognitive functions .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters, thus affecting dopamine levels in the brain .

Neuroprotective Effects

Research indicates that this compound and its derivatives exhibit neuroprotective properties. For instance, compounds derived from this scaffold have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .

Anti-inflammatory Activity

Studies have demonstrated that certain derivatives can inhibit NLRP3 inflammasome activation, which plays a crucial role in inflammatory responses. The ability to modulate IL-1β release from macrophages suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
1 A series of compounds based on this compound were synthesized and tested for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. Results indicated significant reduction in IL-1β release at concentrations as low as 10 µM .
2 Dual-target ligands designed with a 4-tert-butylphenoxy scaffold showed promising results in Parkinson's disease models, demonstrating effective MAO-B inhibition with IC50 values below 50 nM .
3 The compound was evaluated for its binding affinity to histamine H3 receptors, with some derivatives showing Ki values under 400 nM, indicating strong receptor interaction .

Comparative Analysis of Biological Activity

A comparison of various derivatives of piperidine highlights the distinct biological activities conferred by different substituents:

CompoundTarget ActivityIC50/Ki Values
This compoundMAO-B Inhibition<50 nM
DL76 (4-tert-butylphenoxy)H3 Receptor AntagonismKi = 38 nM
NLRP3 InhibitorsIL-1β Release ReductionEffective at 10 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-tert-Butylpiperidine, and how are intermediates characterized?

  • Methodological Answer : this compound can be synthesized via tert-butoxycarbonyl (Boc)-protected intermediates. A common approach involves alkylation of piperidine derivatives with tert-butyl groups, followed by deprotection under acidic conditions (e.g., HCl in dioxane). For example, tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate (CAS 879883-54-2) is synthesized using Boc-protected piperidone intermediates, with purification via column chromatography . Characterization relies on NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry (e.g., m/z 282.42 for intermediates) .

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:

  • ¹H NMR : Confirm tert-butyl group signals (δ ~1.2 ppm, singlet) and piperidine ring protons (δ ~2.5–3.5 ppm).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>98% preferred).
  • Mass Spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical values (e.g., C₁₀H₂₁N: 155.17 g/mol).
  • Melting Point : Cross-check with literature values (e.g., 59–63°C for Boc-piperidone intermediates) .
    Discrepancies in spectral data should prompt re-analysis using alternative solvents or deuterated reagents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
  • Waste Disposal : Segregate chemical waste (e.g., acidic deprotection mixtures) and contract licensed agencies for disposal .
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for water-reactive byproducts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR, IR) be resolved for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring inversion) causing signal broadening.
  • Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .
  • Independent Synthesis : Replicate the compound via an alternative route to confirm structural assignments .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound analogs?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for SN2 reactions to enhance nucleophilicity.
  • Protecting Group Tuning : Replace Boc with Fmoc groups if acidic deprotection degrades the tert-butyl moiety .
  • DoE (Design of Experiments) : Systematically vary temperature, stoichiometry, and reaction time to identify optimal conditions .

Q. How does the steric bulk of the tert-butyl group influence this compound’s reactivity in catalytic systems?

  • Methodological Answer : The tert-butyl group’s steric hindrance:

  • Reduces Nucleophilicity : Shields the piperidine nitrogen, slowing alkylation or acylation reactions.
  • Enhances Thermal Stability : Stabilizes transition states in ring-opening reactions due to steric crowding.
  • Impacts Supramolecular Interactions : Alters host-guest binding in catalysis (e.g., lower enantioselectivity in chiral frameworks) .
    Experimental validation requires kinetic studies (e.g., rate comparisons with non-substituted piperidines) and X-ray crystallography to analyze steric effects .

Properties

IUPAC Name

4-tert-butylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19N/c1-9(2,3)8-4-6-10-7-5-8/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKKTZOUPCDMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
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DSSTOX Substance ID

DTXSID7062035
Record name Piperidine, 4-(1,1-dimethylethyl)-
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Molecular Weight

141.25 g/mol
Source PubChem
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CAS No.

1882-42-4
Record name 4-(1,1-Dimethylethyl)piperidine
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Record name 4-tert-Butylpiperidine
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Record name Piperidine, 4-(1,1-dimethylethyl)-
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Record name Piperidine, 4-(1,1-dimethylethyl)-
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Record name 4-tert-butylpiperidine
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Synthesis routes and methods I

Procedure details

Cyanoacetic acid (1.75 g., 0.02 mole) was dissolved in 10 ml. of dioxane. In a five minute period 4-t-butylpiperidine (2.8 g., 0.02 mole) was added, the temperature rose to 25° C. from 15° C. obtained by prior cooling with an ice bath. The mixture which solidified became fluid upon the addition of 37% aqueous formaldehyde (3.6 g., 0.04 mole), the temperature rose to 30° C. and carbon dioxide evolution began. The mixture was stirred an additional 12 hours, was taken up in ether and the organic phase separated and washed with water. The dried ether solution was stripped of solvent to leave a solid residue product, 3.7 g. of practically analytical purity. In place of 4-t-butylpiperidine, the use of 2-methylpiperidine (0.02 mole) provided 2-[(2-methyl-1-piperidyl)methyl]propenenitrile as a colorless oil, RfSiO2 0.58 (5% ethanol in methylene chloride).
Name
2-[(2-methyl-1-piperidyl)methyl]propenenitrile
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Synthesis routes and methods II

Procedure details

Dissolve 4-tert-butylpiperidine hydrochloride (5.0 g, 28.1 mmol) in 150 mL of sodium bicarbonate (saturated aqueous solution), then extract three times with DCM. Combine the organic fractions; dry over sodium sulfate; filter; collect the filtrate; and concentrate under reduced pressure to give 4-tert-butylpiperidine free base. Add N-[(1S)-2,2,2-trifluoro-1-(4-formylphenyl)-ethyl]-methanesulfonamide (7.0 g, 24.9 mmol) to the free base and dissolve the mixture in DCM (150 mL). Stir the mixture at ambient temperature for two hours, and then add sodium triacetoxyborohydride (26.37 g, 124.44 mmol) and acetic acid (1.71 mL, 29.87 mmol). Stir for 72 hours at ambient temperature. Quench the reaction with the addition of 50% saturated sodium bicarbonate solution. Separate the layers, and extract the aqueous layer twice with EtOAc. Combine the organic layers; dry over sodium sulphate; filter; collect the filtrate; and concentrate under reduced pressure. Purify the crude material with silica gel flash column chromatography eluting with MeOH in DCM (0-7%). Collect and concentrate the appropriate fractions under reduced pressure to give the desired compound as a free base (ee>98%). Dissolve the free base in a mixture of MeOH and DCM (1:1, 30 mL). Add HCl (1.0 M in diethyl ether, 40 mL) and swirl the mixture for one minute. Concentrate under reduced pressure to afford the title compound (8.2 g, 74.4%). MS (m/z): 407 (M-HCl+1).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
4-tert-Butylpiperidine
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
4-tert-Butylpiperidine
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
4-tert-Butylpiperidine
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
4-tert-Butylpiperidine
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
4-tert-Butylpiperidine
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
4-tert-Butylpiperidine

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